

"Antifungal agent 70" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antifungal agent 70

Cat. No.: B12370475

Get Quote

In-Depth Technical Guide: Antifungal Agent 70

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 70, also identified as compound 13 or dihydroeugenol-imidazole 14 in the scientific literature, is a novel synthetic azole derivative with demonstrated efficacy against clinically significant and drug-resistant fungal pathogens.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, antifungal activity, and mechanism of action, compiled from the available scientific literature. The information presented herein is intended to support further research and development of this promising antifungal candidate.

Chemical Structure and Properties

Antifungal agent 70 is a dihydroeugenol-imidazole derivative. Its chemical structure is characterized by an imidazole ring, a core feature of azole antifungals, linked to a dihydroeugenol moiety.

Chemical Structure:

Unfortunately, a publicly available, high-resolution image of the chemical structure of **Antifungal agent 70** (compound 13/14 from Péret et al., 2023) could not be located in the



searched resources. For a definitive representation, it is recommended to consult the full-text article from the European Journal of Medicinal Chemistry.

Physicochemical Properties:

The known physicochemical properties of **Antifungal agent 70** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C23H25CIN2O4	[3]
Molar Mass	428.91 g/mol	[3]

Antifungal Activity

Antifungal agent 70 has demonstrated significant in vitro activity against a range of pathogenic yeasts. Of particular note is its efficacy against multi-drug resistant strains.

Table of Minimum Inhibitory Concentrations (MICs):

Fungal Species	Strain	MIC (μM)	Reference
Candida auris	(Multi-resistant)	36.4	[1][2]
Candida albicans	-	4.6	[2]

Note: The referenced literature indicates that **Antifungal agent 70** was tested against a broader range of Candida species and Cryptococcus gattii. However, the specific MIC values for those organisms were not available in the public abstracts. Access to the full publication is required for a complete dataset.

Mechanism of Action

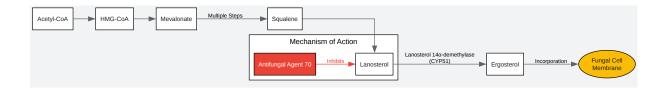
Consistent with other azole-class antifungals, **Antifungal agent 70** exerts its fungal growth-inhibitory effects by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]



Ergosterol Biosynthesis Inhibition:

The primary molecular target of azole antifungals is the enzyme lanosterol 14α -demethylase (CYP51), a cytochrome P450-dependent enzyme.[2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting CYP51, **Antifungal agent 70** disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.

Signaling Pathway Diagram:



Click to download full resolution via product page

Caption: Inhibition of the ergosterol biosynthesis pathway by **Antifungal agent 70**.

Experimental Protocols

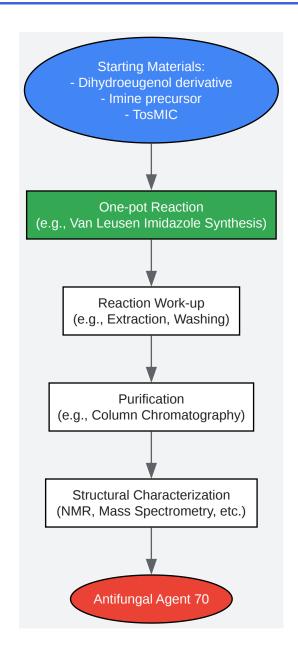
The following sections detail the generalized experimental methodologies relevant to the characterization of **Antifungal agent 70**, based on standard laboratory practices. The specific protocols employed in the primary research may have variations.

A. Synthesis of Dihydroeugenol-Imidazole Derivatives:

While the precise, step-by-step synthesis of **Antifungal agent 70** is proprietary to the original research, a general synthetic approach for imidazole derivatives often involves a multi-component reaction. One common method is the Van Leusen imidazole synthesis, which utilizes a tosylmethylisocyanide (TosMIC) reagent. A plausible, though generalized, workflow is outlined below.

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of imidazole derivatives.

B. Antifungal Susceptibility Testing (Broth Microdilution):

The antifungal activity of **Antifungal agent 70** was likely determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

Foundational & Exploratory





- Preparation of Antifungal Stock Solution: A stock solution of **Antifungal agent 70** is prepared in a suitable solvent (e.g., dimethyl sulfoxide DMSO) at a high concentration.
- Serial Dilutions: Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared and adjusted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL).
- Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A
 growth control well (no antifungal agent) and a sterility control well (no inoculum) are
 included.
- Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

C. Ergosterol Biosynthesis Assay:

To confirm the mechanism of action, the effect of **Antifungal agent 70** on ergosterol production in fungal cells can be quantified. A common method involves spectrophotometric analysis of extracted sterols.

Protocol:

- Fungal Culture and Treatment: Fungal cells are grown in a suitable broth medium in the presence of sub-lethal concentrations of **Antifungal agent 70**. A control culture without the antifungal agent is also prepared.
- Cell Harvesting and Saponification: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is then treated with a strong base (e.g., potassium hydroxide in ethanol) and heated to break open the cells and hydrolyze lipids.



- Sterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the mixture using an organic solvent such as n-heptane.
- Spectrophotometric Analysis: The extracted sterol solution is analyzed using a UV-Vis spectrophotometer. The characteristic absorbance spectrum of ergosterol allows for its quantification.[4][5]
- Data Analysis: The amount of ergosterol in the treated cells is compared to that in the untreated control cells to determine the percentage of ergosterol biosynthesis inhibition.

Conclusion

Antifungal agent 70 is a promising new dihydroeugenol-imidazole derivative with potent activity against pathogenic fungi, including multi-drug resistant Candida auris. Its mechanism of action through the inhibition of ergosterol biosynthesis is well-established for the azole class of antifungals. The data presented in this guide, though limited by the public availability of the full research article, provides a solid foundation for further investigation into its therapeutic potential. Future work should focus on obtaining a more comprehensive antifungal activity profile, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives PMC [pmc.ncbi.nlm.nih.gov]







- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. ["Antifungal agent 70" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370475#antifungal-agent-70-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com